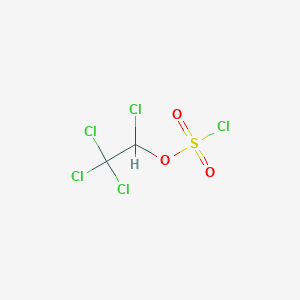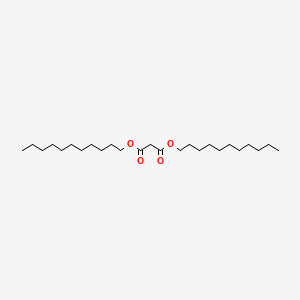
Diundecyl propanedioate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diundecyl propanedioate is an organic compound belonging to the class of esters. It is a derivative of propanedioic acid (malonic acid) where both carboxyl groups are esterified with undecyl alcohol. This compound is known for its applications in various industrial processes, particularly as a plasticizer in the production of flexible plastics.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Diundecyl propanedioate can be synthesized through the esterification of propanedioic acid with undecyl alcohol. The reaction typically involves the use of an acid catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure the removal of water formed during the esterification process, which drives the reaction to completion.
Industrial Production Methods
In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction is conducted in large reactors with continuous removal of water using azeotropic distillation. The product is then purified through distillation or recrystallization to achieve the desired purity.
Analyse Chemischer Reaktionen
Types of Reactions
Diundecyl propanedioate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to propanedioic acid and undecyl alcohol.
Transesterification: This reaction involves the exchange of the undecyl group with another alcohol in the presence of a catalyst.
Oxidation: Under strong oxidative conditions, the undecyl groups can be oxidized to form carboxylic acids.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Oxidation: Strong oxidizing agents like potassium permanganate or chromic acid.
Major Products Formed
Hydrolysis: Propanedioic acid and undecyl alcohol.
Transesterification: New esters with different alcohol groups.
Oxidation: Carboxylic acids derived from the oxidation of undecyl groups.
Wissenschaftliche Forschungsanwendungen
Diundecyl propanedioate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a plasticizer in polymer chemistry.
Biology: Studied for its potential effects on biological membranes due to its ester structure.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Widely used as a plasticizer in the production of flexible PVC and other polymers, enhancing their flexibility and durability
Wirkmechanismus
The mechanism of action of diundecyl propanedioate primarily involves its role as a plasticizer. It interacts with polymer chains, reducing intermolecular forces and increasing the flexibility of the material. In biological systems, its ester structure allows it to integrate into lipid membranes, potentially affecting membrane fluidity and permeability.
Vergleich Mit ähnlichen Verbindungen
Diundecyl propanedioate can be compared with other similar compounds such as:
Diethyl propanedioate:
Diisononyl phthalate: Another plasticizer used in PVC production, known for its high efficiency and low volatility.
Diisodecyl phthalate: Similar to diisononyl phthalate, used in flexible plastics and known for its good aging properties
Conclusion
This compound is a versatile compound with significant applications in both scientific research and industrial processes. Its ability to act as a plasticizer makes it valuable in the production of flexible plastics, while its chemical properties allow for various reactions and applications in organic synthesis.
Eigenschaften
CAS-Nummer |
90256-23-8 |
|---|---|
Molekularformel |
C25H48O4 |
Molekulargewicht |
412.6 g/mol |
IUPAC-Name |
diundecyl propanedioate |
InChI |
InChI=1S/C25H48O4/c1-3-5-7-9-11-13-15-17-19-21-28-24(26)23-25(27)29-22-20-18-16-14-12-10-8-6-4-2/h3-23H2,1-2H3 |
InChI-Schlüssel |
LICACDNCTRZVDX-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCCCCOC(=O)CC(=O)OCCCCCCCCCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,3-Dimethoxy-5-[(piperidin-3-yl)carbamoyl]phenyl hydrogen sulfate](/img/structure/B14360699.png)
![N-(4-Sulfanylidene-4,7-dihydro-1H-pyrrolo[2,3-d]pyrimidin-2-yl)octanamide](/img/structure/B14360702.png)
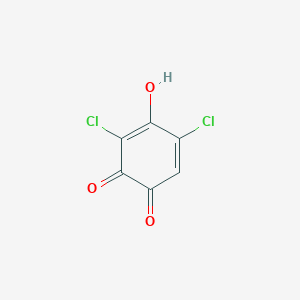
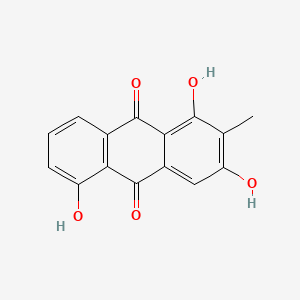
![Methyl 2-(1-hydroxy-4-phenylpyrrolo[1,2-a]quinoxalin-2-yl)acetate](/img/structure/B14360716.png)
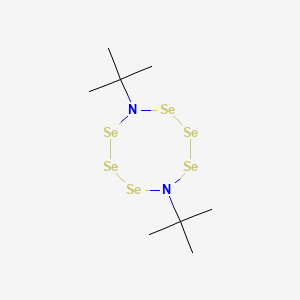
![[3-(Acetyloxy)-5-oxoheptane-1,7-diyl]di(4,1-phenylene) diacetate](/img/structure/B14360727.png)
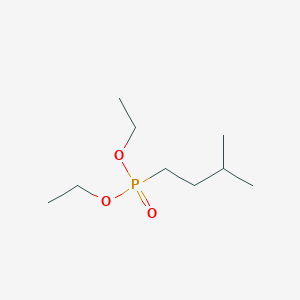
![3-Methyl-N-{2-[(methylamino)oxy]-2-oxoethyl}aziridine-2-carboxamide](/img/structure/B14360743.png)
silane](/img/structure/B14360751.png)
![2,3,4,5,6,7,9,9-Octamethylbicyclo[6.1.0]nona-1(8),2,4,6-tetraene](/img/structure/B14360769.png)
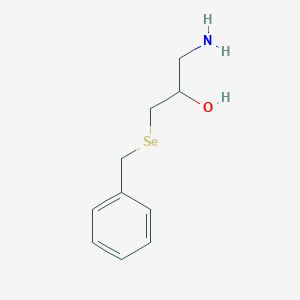
![3-[(2-Methoxyphenyl)(phenyl)methyl]pentanedinitrile](/img/structure/B14360776.png)
